1-(1-(ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(1-(ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the iodination of an imidazole derivative followed by the introduction of an ethoxymethyl group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The ethoxymethyl group can be introduced using ethyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(1-(Ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide.
Hydrolysis: The ethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazole carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(Ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Imidazole derivatives, including this compound, are studied for their potential biological activities. They have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s structure makes it a candidate for drug development. Researchers explore its potential as a therapeutic agent for various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom and ethoxymethyl group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
1-(1-(Ethoxymethyl)-4-iodo-1H-imid
Properties
Molecular Formula |
C8H11IN2O2 |
---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
1-[1-(ethoxymethyl)-4-iodoimidazol-2-yl]ethanone |
InChI |
InChI=1S/C8H11IN2O2/c1-3-13-5-11-4-7(9)10-8(11)6(2)12/h4H,3,5H2,1-2H3 |
InChI Key |
KDZMCBNLDACJSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=C(N=C1C(=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.